molecular formula C15H15F2N B6476885 benzyl[(3,4-difluorophenyl)methyl]methylamine CAS No. 2640819-61-8

benzyl[(3,4-difluorophenyl)methyl]methylamine

Cat. No.: B6476885
CAS No.: 2640819-61-8
M. Wt: 247.28 g/mol
InChI Key: BYRARUCUFSOCLP-UHFFFAOYSA-N
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Description

Benzyl[(3,4-difluorophenyl)methyl]methylamine: is an organic compound with the molecular formula C15H15F2N It is characterized by the presence of a benzyl group attached to a difluorophenylmethyl group and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of benzyl[(3,4-difluorophenyl)methyl]methylamine typically begins with benzyl chloride and 3,4-difluorobenzylamine.

    Reaction Conditions: The reaction involves the nucleophilic substitution of benzyl chloride with 3,4-difluorobenzylamine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature.

    Purification: The product is purified by recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzyl[(3,4-difluorophenyl)methyl]methylamine can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form primary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Benzyl[(3,4-difluorophenyl)methyl]ketone.

    Reduction: Benzyl[(3,4-difluorophenyl)methyl]amine.

    Substitution: Benzyl[(3,4-difluorophenyl)methyl]halide.

Scientific Research Applications

Chemistry:

    Catalysis: Benzyl[(3,4-difluorophenyl)methyl]methylamine is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes, which could lead to the development of new therapeutic agents.

Medicine:

    Drug Development: this compound is investigated for its potential as a pharmacophore in the design of new drugs targeting neurological disorders.

Industry:

    Materials Science: The compound is explored for its use in the development of novel materials with unique properties, such as improved thermal stability and conductivity.

Mechanism of Action

Molecular Targets and Pathways: Benzyl[(3,4-difluorophenyl)methyl]methylamine exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The exact mechanism of action depends on the context of its application. For instance, in enzyme inhibition, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

    Benzyl[(3,4-dichlorophenyl)methyl]methylamine: Similar structure but with chlorine atoms instead of fluorine.

    Benzyl[(3,4-dimethylphenyl)methyl]methylamine: Similar structure but with methyl groups instead of fluorine.

Uniqueness: Benzyl[(3,4-difluorophenyl)methyl]methylamine is unique due to the presence of fluorine atoms, which can significantly alter its chemical reactivity and biological activity compared to its analogs. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and materials science.

Properties

IUPAC Name

N-[(3,4-difluorophenyl)methyl]-N-methyl-1-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2N/c1-18(10-12-5-3-2-4-6-12)11-13-7-8-14(16)15(17)9-13/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYRARUCUFSOCLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2N
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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